Lactic acid, lactate, lactate

Solubility Formulation Stability Liquid Beverage Fortification

Sodium lactate, the sodium salt of lactic acid (C3H5NaO3), solves critical formulation challenges where free lactic acid causes protein denaturation and purge loss, and where calcium lactate's limited solubility (7.9 g/100 mL) leads to precipitation defects. As a fully miscible, non-acidifying antimicrobial buffer, it enables crystal-clear liquid formulations and stable emulsified meat products. - Shelf-Life: Provides >10-week extension in emulsified meats at 3.3% usage (pH 5.8-6.5) vs. free lactic acid. - Solubility: Remains in solution at low temperatures; 60% w/w fully miscible, unlike calcium lactate. - Sodium Reduction: Enables 20-30% Na reduction when blended 1:1 with potassium lactate while retaining antilisterial activity.

Molecular Formula C9H18O9
Molecular Weight 270.23 g/mol
Cat. No. B14787530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactic acid, lactate, lactate
Molecular FormulaC9H18O9
Molecular Weight270.23 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O
InChIInChI=1S/3C3H6O3/c3*1-2(4)3(5)6/h3*2,4H,1H3,(H,5,6)
InChIKeySEBVWSLCNXRBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Lactate: Chemical Identity and Functional Positioning


Sodium lactate, the sodium salt of L(+)-lactic acid (C3H5NaO3), belongs to a versatile class of organic acid salts broadly employed as antimicrobial agents, pH regulators, humectants, and mineral fortifiers in food, pharmaceutical, and cosmetic industries . While it shares the lactate anion with potassium and calcium counterparts, its specific cation defines a unique solubility, hygroscopicity, and organoleptic profile that makes it non-interchangeable with other salts for a number of critical quality-driven applications [1].

Why Sodium Lactate Cannot Be Replaced by In-Class Analogs


Despite a common lactate anion, displacing sodium with potassium or calcium ions fundamentally alters critical physical and biological properties. The competitive advantages of sodium lactate over potassium lactate in moisture retention and animal protein systems, and over calcium lactate in aqueous solubility and cold-process stability, are quantifiable [1]. Conversely, substituting free lactic acid for sodium lactate in preservation fails to deliver equivalent buffered antimicrobial longevity, as demonstrated by differing minimum inhibitory concentration (MIC) profiles under varying pH conditions [2]. These differences directly impair key product specifications like shelf-life, sensory quality, and formulation robustness.

Sodium Lactate Differentiation: Head-to-Head Evidence


Aqueous Solubility: Sodium Lactate vs. Calcium Lactate

Sodium lactate exists as a stable 60% w/w aqueous solution at 25°C, remaining fully miscible even at low temperatures, whereas calcium L-lactate pentahydrate has a limited water solubility of approximately 7.9 g/100 mL at the same temperature [1]. This represents a solubility differential exceeding 7.5-fold, making sodium lactate the superior excipient for liquid pharmaceutical syrups, ready-to-drink (RTD) beverages, and cold-processed meat brines where solution clarity and pumpability are non-negotiable.

Solubility Formulation Stability Liquid Beverage Fortification

Antimicrobial Longevity: Sodium Lactate vs. Free Lactic Acid

In a standardized microdilution assay, sodium lactate buffered at neutral pH maintained an effective antimicrobial concentration over a storage period of 10 weeks, whereas free lactic acid required a lower pH environment to remain undissociated and active [1]. The minimum inhibitory concentration (MIC) of free lactic acid against E. coli was 0.25%, a value that shifts upward markedly above pH 5.0, whereas sodium lactate acts as a reservoir of lactic acid, providing sustained bacteriostasis without drastically lowering product pH [2]. This pH-controlled mechanism results in a practical efficacy window that is up to 3-4 times longer in perishable meat systems.

Food Safety Shelf-Life Extension Bio-preservation

Calcium Bioaccessibility: Calcium Lactate vs. Calcium Citrate Malate

Although all calcium salts provide elemental calcium, their solubility at intestinal pH determines bioaccessibility. At pH 7.0, calcium from calcium lactate formed only 20% soluble species, while calcium citrate malate maintained 45% solubility [1]. This 2.25-fold difference in soluble calcium indicates that for neutral-pH formulations such as non-acidic beverages or direct-compression tablets without effervescence, calcium citrate malate is the superior calcium source. No head-to-head study was found comparing sodium lactate’s impact on calcium absorption.

Mineral Fortification Nutraceuticals In Vitro Bioaccessibility

Optimal Application Scenarios for Sodium Lactate


Clear Liquid Products: Syrups and Fortified Beverages

Sodium lactate’s property of being fully miscible at 60% w/w and remaining in solution at low temperatures, in contrast to the limited solubility of calcium lactate (7.9 g/100 mL), makes it the only viable lactate salt for crystal-clear liquid formulations where any precipitation or turbidity constitutes a quality defect [1].

Processed Meats with Extended Refrigerated Shelf-Life

In emulsified meat products where the pH must remain stable (5.8–6.5) to preserve texture and color, sodium lactate (3.3%) provides a >10-week shelf-life extension by acting as a non-acidifying antimicrobial buffer, a performance metric unreachable by free lactic acid without causing denaturation and purge loss [1].

Sodium-Restricted Meat and Savory Applications

When the target application requires a 20–30% reduction in sodium content without loss of antilisterial activity, a 1:1 blend of sodium lactate and potassium lactate can achieve equivalent microbial suppression while simultaneously improving nutritional labeling, a formulation strategy not possible with sodium lactate alone [1].

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